molecular formula C24H29N3O2 B2473838 1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one CAS No. 943103-14-8

1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2473838
CAS No.: 943103-14-8
M. Wt: 391.515
InChI Key: KNGZRLRRNGXQTG-UHFFFAOYSA-N
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Description

1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a combination of benzodiazole, pyrrolidine, and phenoxy groups

Properties

IUPAC Name

1-[2-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-17-9-6-10-18(2)23(17)29-16-8-15-27-21-12-5-4-11-20(21)25-24(27)22-13-7-14-26(22)19(3)28/h4-6,9-12,22H,7-8,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGZRLRRNGXQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Step 1: Preparation of 2,6-dimethylphenoxypropyl bromide by reacting 2,6-dimethylphenol with 1,3-dibromopropane.

    Step 2: Formation of 1-(2,6-dimethylphenoxy)propyl-1H-1,3-benzodiazole by reacting the bromide with 1H-1,3-benzodiazole.

    Step 3: Coupling of the benzodiazole derivative with pyrrolidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antitumor and antimicrobial properties. Studies indicate that it may inhibit microtubule assembly, similar to known antitumor agents such as colchicine. This mechanism positions it as a candidate for cancer therapy.

Case Study: Antitumor Activity
In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, attributed to the compound's ability to disrupt mitotic processes through microtubule inhibition.

The compound exhibits various biological activities that have been documented through multiple assays:

Assay Type Description Efficacy Observed
Cytotoxicity AssaysTested against cancer cell linesSignificant cytotoxic effects noted
Antimicrobial ActivityEvaluated against bacterial strainsModerate inhibition observed
Enzyme InhibitionAssessed for effects on specific enzymesCompetitive inhibition reported

Synthetic Chemistry

As a versatile building block in organic synthesis, this compound can facilitate the development of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution.

Synthesis Methodology
The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the benzodiazole ring and subsequent functionalization to introduce the dimethylphenoxy group.

Mechanism of Action

The mechanism of action of 1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is unique due to its combination of benzodiazole, pyrrolidine, and phenoxy groups, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structure suggests a variety of interactions within biological systems, particularly in pharmacological contexts. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H32N2O2C_{24}H_{32}N_{2}O_{2}, and it features a benzodiazole moiety which is known for its diverse biological activities. The presence of the 2,6-dimethylphenoxy group and the pyrrolidine ring enhances its lipophilicity and potential interaction with biological membranes.

Research indicates that compounds similar to This compound often exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar benzodiazole derivatives have been shown to inhibit various enzymes, including those involved in metabolic pathways and signal transduction.
  • Antioxidant Activity : Some studies suggest that benzodiazole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens, making them candidates for further investigation in infectious disease treatment.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

Activity Type Observed Effect Reference
Enzyme InhibitionInhibition of ADP phosphorylation
Antioxidant ActivityScavenging free radicals
Antimicrobial ActivityEffective against Gram-positive bacteria

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

  • A study on related benzodiazole compounds indicated anti-inflammatory effects in animal models, suggesting potential applications in treating conditions like arthritis or other inflammatory diseases.
  • Another research highlighted the effectiveness of similar compounds in reducing edema and exhibiting antihemorrhagic properties when tested against snake venom models, indicating their utility in emergency medicine scenarios .

Case Study 1: Antimicrobial Efficacy

A recent study screened a library of compounds for antimicrobial activity using Caenorhabditis elegans as a model organism. The results indicated that several derivatives of benzodiazoles exhibited significant anthelmintic activity, suggesting potential applications in treating parasitic infections .

Case Study 2: Anti-inflammatory Potential

In another investigation, compounds structurally related to This compound were tested for their ability to inhibit inflammatory cytokines in murine models. The findings revealed a marked reduction in pro-inflammatory markers, supporting the hypothesis that these compounds could serve as anti-inflammatory agents .

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